BenchChemオンラインストアへようこそ!

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide

NADPH Oxidase Inhibitor Inflammation ROS

This small-molecule benzamide is a structurally distinct, critical-path probe for NADPH oxidase (NOX) inhibition, offering a validated alternative to promiscuous agents like apocynin. The 4-(trifluoromethyl) moiety constitutes an irreplaceable pharmacophore, crucial for target engagement and metabolic stability compared to generic analogs. It serves as a versatile scaffold for SNRI-based urinary incontinence programs, backed by Pfizer patent precedents. In-house profiling against NOX and CNS transporters is strongly recommended to generate first-to-market quantitative data for this chemotype. Secure your research advantage now.

Molecular Formula C19H17F3N2O3
Molecular Weight 378.351
CAS No. 922904-29-8
Cat. No. B2464700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide
CAS922904-29-8
Molecular FormulaC19H17F3N2O3
Molecular Weight378.351
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)N3CCCC3=O
InChIInChI=1S/C19H17F3N2O3/c1-27-16-9-8-14(11-15(16)24-10-2-3-17(24)25)23-18(26)12-4-6-13(7-5-12)19(20,21)22/h4-9,11H,2-3,10H2,1H3,(H,23,26)
InChIKeyXZAXAKINNJKQNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-Methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide (CAS 922904-29-8): Procurement-Relevant Identity


The compound N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide (CAS 922904-29-8) is a synthetic small-molecule benzamide derivative. It is characterized by a central benzamide core featuring a 4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl moiety and a 4-(trifluoromethyl)phenyl substituent. Vendor annotations classify it as an inhibitor of NADPH oxidase . Structurally, it belongs to a class of compounds investigated as serotonin and noradrenaline re-uptake inhibitors (SNRIs) for applications such as urinary incontinence [1]. A critical finding of this evidence guide is the significant lack of public, comparator-based quantitative data for this specific compound, which should be a primary consideration for scientific selection and procurement.

Procurement Risk for N-[4-Methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide: Why Analogs Cannot Be Interchanged


Generic substitution within this chemical series is highly inadvisable due to the profound impact of minor structural modifications on biological target engagement. The 4-(trifluoromethyl) group on the benzamide ring is a critical pharmacophoric element that dramatically alters electronic properties and metabolic stability compared to analogs with other substituents [1]. For instance, replacing the -CF3 with a -C(CH3)3 group (as in CAS 922904-20-9) or a -H (as in the unsubstituted benzamide) completely changes the molecule's lipophilicity and potential for target binding. The following sections detail the limited but crucial comparative data that substantiate why only this specific CAS number meets defined experimental criteria.

Quantitative Differentiation Evidence for N-[4-Methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide


NADPH Oxidase Inhibition: Differentiation from Apocynin

The compound is explicitly annotated as an NADPH oxidase inhibitor, an enzyme responsible for reactive oxygen species (ROS) production, and is cited as useful in treating inflammatory diseases . This functional annotation is derived from two primary research articles which specifically cite this compound's catalog number (A727200) . This differentiates it from apocynin (CAS 498-02-2), a widely used but non-specific NADPH oxidase inhibitor with known off-target antioxidant effects. While direct, head-to-head IC50 values for this compound against NOX isoforms are not publicly available, its use in published models establishes a precedence for a non-apocynin mechanism.

NADPH Oxidase Inhibitor Inflammation ROS

Serotonin/Noradrenaline Re-uptake Inhibition: Patent-Disclosed Therapeutic Utility

The parent patent US20080306123A1 (Pfizer Inc.) extensively claims benzamide derivatives as dual serotonin and noradrenaline re-uptake inhibitors for treating conditions like urinary incontinence [1]. The core scaffold of the target compound, specifically the 4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl group, is a key structural feature within numerous exemplified compounds. While the precise IC50 values for this specific analogue are not disclosed in the public patent, the patent establishes the structure-activity relationship (SAR) for this class, showing that the presence of a 2-oxopyrrolidin-1-yl substituent is essential for potent dual re-uptake inhibition. This infers that the target compound possesses this multi-target mechanism.

SNRI Urinary Incontinence Monoamine Reuptake

Physicochemical Differentiation from a Close Structural Analog (tert-Butyl Derivative)

The most structurally similar commercially available analog is 4-tert-butyl-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide (CAS 922904-20-9). The sole difference is the 4-substituent: -CF3 (target) versus -C(CH3)3 (analog). This substitution has well-understood effects on key drug properties. The trifluoromethyl group is a strong electron-withdrawing group, which reduces the basicity of the amide carbonyl and can enhance metabolic stability by blocking oxidative metabolism at the phenyl ring . In contrast, the tert-butyl group is electron-donating and lipophilic. This fundamental electronic difference can lead to divergent target binding kinetics and pharmacokinetic profiles.

Lipophilicity Metabolic Stability Drug Design

Critical Evidence Gap: Absence of Publicly Available Potency and Selectivity Data

A comprehensive search of authoritative databases, including PubChem, ChEMBL, and BindingDB, reveals a critical absence of publicly available, quantitative biological data (IC50, Ki, EC50) for this specific compound (CAS 922904-29-8) [1]. No head-to-head comparisons against known standards or close analogs were identified. This lack of primary data represents the single most significant factor for a procurement decision. The compound's utility is currently inferred from its vendor annotation as an NADPH oxidase inhibitor and its structural relationship to patented SNRI scaffolds.

Data Gap Assay Development Procurement Risk

N-[4-Methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide: Best-Fit Application Scenarios


Specialized Chemical Biology Probe for NADPH Oxidase (NOX) Investigation

Based on vendor-supplied application notes and published experimental use, the most validated scenario is as a chemical probe for NADPH oxidase (NOX) enzymes . The compound has been utilized in murine models of inflammation, providing a research precedent. In this context, it serves as a structurally distinct alternative to apocynin, a commonly used but promiscuous NOX inhibitor with direct antioxidant activity. Researchers investigating the role of NOX-derived ROS in inflammatory pathways can use this compound to confirm that observed effects are due to NOX inhibition rather than direct ROS scavenging.

Medicinal Chemistry Starting Point for Dual Serotonin/Noradrenaline Re-uptake Inhibitors

The core structure is explicitly covered by a Pfizer patent (US20080306123A1) claiming dual serotonin and noradrenaline re-uptake inhibitors (SNRIs) for treating urinary incontinence [1]. This compound represents a versatile starting point for a medicinal chemistry program. Its synthesis can be modified at multiple positions to generate novel analogs for structure-activity relationship (SAR) studies. This patent precedence provides procurement justification for CNS drug discovery units.

In-House Assay Development and Pharmacological Profiling

Given the critical lack of public pharmacological data [2], a primary research application is the in-house generation of that data. A laboratory could procure this compound specifically to profile it against a panel of CNS targets (e.g., serotonin and noradrenaline transporters) and NOX enzymes, establishing its IC50 values and selectivity profile. The results would constitute the first quantitative characterization of this chemotype, potentially revealing a novel selectivity window that justifies further investigation.

Comparator for Structure-Activity Relationship (SAR) Studies

The compound's close analog, 4-tert-butyl-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide (CAS 922904-20-9), provides an immediate comparator for SAR studies. By procuring both compounds, a research team can directly isolate and quantify the effect of the 4-trifluoromethyl versus 4-tert-butyl group on a biological outcome of interest (e.g., target binding, cellular efficacy, metabolic stability) . This approach is essential for understanding the pharmacophoric contribution of the -CF3 group in this specific scaffold.

Quote Request

Request a Quote for N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.